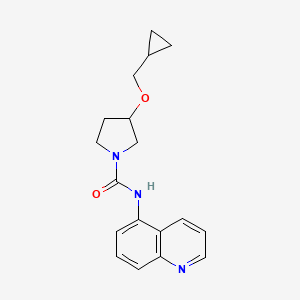

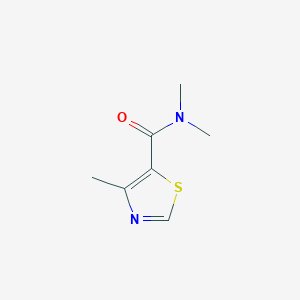

3-(cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are chemical compounds that interact with the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood.

Scientific Research Applications

Polymorphic Modifications and Crystal Packing

6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound structurally related to 3-(cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide, has been studied for its strong diuretic properties, potentially useful as a new hypertension remedy. Two polymorphic modifications of this compound have been identified, showcasing different levels of molecular organization within their crystal structures, which could have implications for its bioavailability and efficacy (Shishkina et al., 2018).

Quinolone Antibacterial Agents

Research on quinolone antibacterial agents has led to the synthesis of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones, which include structures similar to the target compound. These prodrugs have shown comparative antibacterial activity and improved solubility, highlighting their potential for treating bacterial infections with enhanced efficacy and pharmacokinetic properties (Sánchez et al., 1992).

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is crucial for the DNA damage response. Compounds from this series, sharing core structural motifs with 3-(cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide, have shown potent and selective inhibition of ATM, suggesting potential applications in cancer therapy (Degorce et al., 2016).

Antiplasmodial and Antifungal Activity

Functionalized aminoquinolines, including (3-pyrrolin-1-yl)quinolines and (2-oxopyrrolidin-1-yl)quinolines, have been synthesized and evaluated for their antiplasmodial and antifungal activities. These compounds, related in structure to the target molecule, have shown moderate activity against Plasmodium falciparum strains and significant activity against fungal species, highlighting their potential as leads for antimalarial and antifungal drug development (Vandekerckhove et al., 2015).

properties

IUPAC Name |

3-(cyclopropylmethoxy)-N-quinolin-5-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(21-10-8-14(11-21)23-12-13-6-7-13)20-17-5-1-4-16-15(17)3-2-9-19-16/h1-5,9,13-14H,6-8,10-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDMWKJZRGQPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(cyclopropylmethoxy)-N-(quinolin-5-yl)pyrrolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2895305.png)

![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2895307.png)

![2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2895310.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide](/img/structure/B2895315.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B2895317.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2895318.png)

![1-(4-Tert-butylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2895319.png)

![N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2895323.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2895326.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)